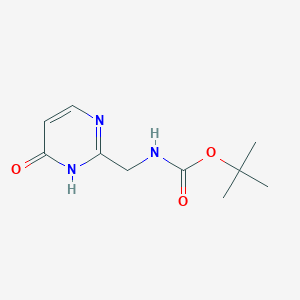
Carbamato de ((4-hidroxipirimidin-2-il)metil) terc-butilo
Descripción general
Descripción
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: The compound is involved in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Métodos De Preparación
The synthesis of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups during synthesis .
Análisis De Reacciones Químicas
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate involves the protection of amino groups through the formation of Boc derivatives. The Boc group is stable under basic conditions and can be cleaved under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparación Con Compuestos Similares
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:
These compounds share similar protective group chemistry but differ in their specific applications and reactivity patterns. The unique aspect of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate lies in its stability and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUHFCSLSPGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856390 | |
| Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-70-2 | |
| Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


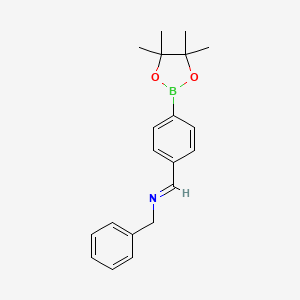

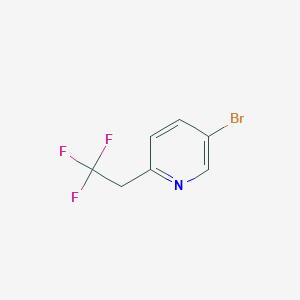
![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
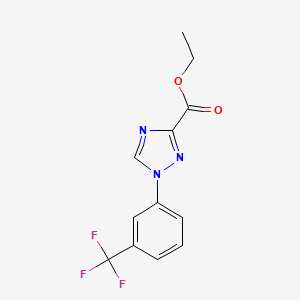
![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)
![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)
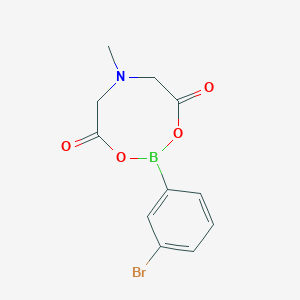
![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)
![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)
